![molecular formula C16H10ClN3OS3 B2361658 4-氯-N-(2-甲硫基-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-7-基)苯甲酰胺 CAS No. 477503-22-3](/img/structure/B2361658.png)

4-氯-N-(2-甲硫基-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-7-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

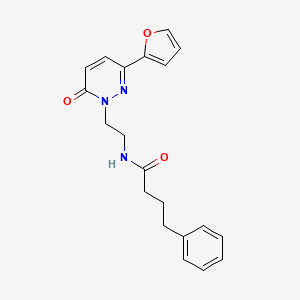

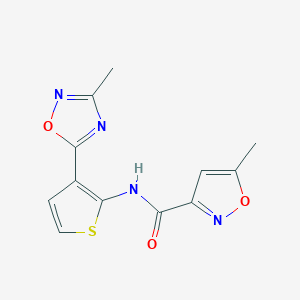

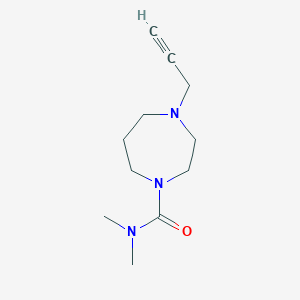

“4-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide” is a chemical compound. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

The molecular structure of “4-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide” is complex, with sulfur and nitrogen atoms in the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .科学研究应用

Antiproliferative Activities Against Cancer Cells

The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone , a novel heterocyclic system, was achieved using a retro Diels–Alder procedure . Some derivatives of this compound were tested for antiproliferative activities against human cancer cell lines. Specifically, researchers investigated its effects on gynecological cancer cells. Understanding its potential as an anticancer agent is crucial for developing targeted therapies.

Fluorescent Labeling of Biomolecules

Another related compound, 4-chloro-7-nitrobenzofurazan , has applications in fluorescence assays. It serves as a derivatizing reagent for chromatography analysis of amino acids and low molecular weight amines. Additionally, it can label free sulfhydryls and N-terminal residues within proteins. Researchers use it to study protein structure, function, and interactions .

Synthesis of Complex Molecules via Domino Reactions

The development of efficient, environmentally friendly synthetic methods is crucial. The synthesis of derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone involves a one-pot, three-step cascade process. This method engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) and assembles complex structures. Such approaches minimize chemical waste and time consumption, making them valuable for drug discovery and medicinal chemistry .

Exploring Privileged Scaffold Derivatives

Privileged scaffold derivatives, including quinazolinones, benzodiazepines, and triazoles, play a significant role in drug development. These scaffolds form the substructure for approximately 25% of known drugs. Investigating the potential of our compound within these privileged heterocycles could lead to novel drug candidates .

Optical and Electrochemical Properties

Researchers have explored the synthesis, photophysical, and electrochemical characteristics of 4,4’-bibenzo[c]thiophene . While this compound is not identical to our target compound, it highlights the importance of understanding the properties of related heterocyclic systems. Single-crystal X-ray structural analysis provides valuable insights into their behavior .

属性

IUPAC Name |

4-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3OS3/c1-22-16-19-11-7-6-10-12(13(11)24-16)23-15(18-10)20-14(21)8-2-4-9(17)5-3-8/h2-7H,1H3,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMLCROMBLGCGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2361575.png)

![3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361580.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2361581.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2361585.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2361594.png)